molecular formula C15H19N3OS B11563905 3-methyl-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 328010-09-9

3-methyl-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B11563905
CAS No.: 328010-09-9
M. Wt: 289.4 g/mol
InChI Key: KMDLIAQUKRQWEG-UHFFFAOYSA-N
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Description

3-methyl-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of the thiadiazole ring in the structure imparts unique properties to the compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:

  • Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with an appropriate carboxylic acid or its derivative. For instance, the reaction of thiosemicarbazide with pentanoic acid in the presence of a dehydrating agent such as phosphorus oxychloride can yield 5-pentyl-1,3,4-thiadiazole.

  • Acylation Reaction: : The synthesized thiadiazole derivative can then be acylated with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, where the benzamide group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Various nucleophiles (amines, alcohols), solvents like dichloromethane or ethanol.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzamides.

Scientific Research Applications

3-methyl-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

  • Medicinal Chemistry: : The compound has been studied for its potential antimicrobial, antifungal, and anticancer activities. Its ability to inhibit the growth of various pathogens makes it a promising candidate for drug development.

  • Agriculture: : The compound can be used as a pesticide or herbicide due to its biological activity against pests and weeds.

  • Materials Science: : The unique properties of the thiadiazole ring make the compound suitable for use in the development of advanced materials such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-methyl-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

    Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.

    Anticancer Activity: The compound can induce apoptosis in cancer cells by activating caspase enzymes and inhibiting cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole: A basic thiadiazole derivative with similar biological activities.

    5-phenyl-1,3,4-thiadiazole: A derivative with a phenyl group, known for its antimicrobial properties.

    2-amino-5-mercapto-1,3,4-thiadiazole: A compound with a mercapto group, used in various medicinal applications.

Uniqueness

3-methyl-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of both the pentyl and 3-methylbenzamide groups, which enhance its biological activity and make it a versatile compound for various applications.

Properties

CAS No.

328010-09-9

Molecular Formula

C15H19N3OS

Molecular Weight

289.4 g/mol

IUPAC Name

3-methyl-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C15H19N3OS/c1-3-4-5-9-13-17-18-15(20-13)16-14(19)12-8-6-7-11(2)10-12/h6-8,10H,3-5,9H2,1-2H3,(H,16,18,19)

InChI Key

KMDLIAQUKRQWEG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NN=C(S1)NC(=O)C2=CC=CC(=C2)C

Origin of Product

United States

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